molecular formula C12H17ClN2O4S B1402421 1'-Methanesulfonyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-carboxylic acid hydrochloride CAS No. 1361113-39-4

1'-Methanesulfonyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-carboxylic acid hydrochloride

Cat. No. B1402421
CAS RN: 1361113-39-4
M. Wt: 320.79 g/mol
InChI Key: HMXOHELGOIHQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-Methanesulfonyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O4S and its molecular weight is 320.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1'-Methanesulfonyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-Methanesulfonyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Methanesulfonyl Compound Synthesis and Reactions

  • Synthesis and Structural Analysis : Research by Upadhyaya et al. (1997) discusses the synthesis and crystal structure analysis of related compounds, highlighting the importance of methanesulfonyl groups in facilitating complex chemical reactions and providing structural insights through X-ray crystallography Upadhyaya et al., 1997.

  • Catalytic Applications : Jiang (2005) explores the use of copper methanesulfonate as a catalyst in esterification reactions, demonstrating the potential utility of methanesulfonyl-related compounds in catalysis, particularly in enhancing reaction efficiency and catalyst recovery Jiang, 2005.

  • Electrophilic Reactions : Ivanov et al. (2014) study the electrophilic cyclization and addition reactions of 4-sulfonylated allenecarboxylates, revealing the reactivity of sulfonyl groups in electrophilic reactions and their potential in synthesizing cyclic compounds Ivanov et al., 2014.

Chemical Reactivity and Mechanistic Insights

  • Acid-Base Catalysis : Aiken et al. (1993) investigate the acid-base-catalyzed relaxation and bromination of aryl-substituted methanedisulfones, providing insights into the proton abstraction from carbon atoms and the reactivity of sulfonyl groups in aqueous solutions Aiken et al., 1993.

  • Reductive Ring-Opening : Zinin et al. (2007) present a method using methanesulfonic acid for the reductive ring-opening of O-benzylidene acetals, illustrating the role of methanesulfonic acid in facilitating specific organic transformations Zinin et al., 2007.

properties

IUPAC Name

6-(1-methylsulfonylpiperidin-4-yl)pyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S.ClH/c1-19(17,18)14-6-4-9(5-7-14)11-3-2-10(8-13-11)12(15)16;/h2-3,8-9H,4-7H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXOHELGOIHQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Methanesulfonyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-Methanesulfonyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-carboxylic acid hydrochloride
Reactant of Route 2
1'-Methanesulfonyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-carboxylic acid hydrochloride
Reactant of Route 3
1'-Methanesulfonyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-carboxylic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
1'-Methanesulfonyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-carboxylic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1'-Methanesulfonyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
1'-Methanesulfonyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-carboxylic acid hydrochloride

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